Ethyl 2-(trifluoromethyl)isonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

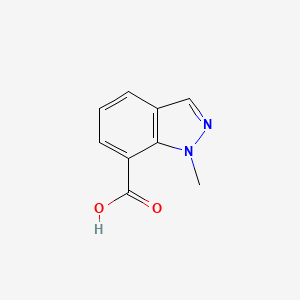

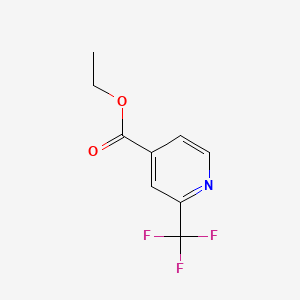

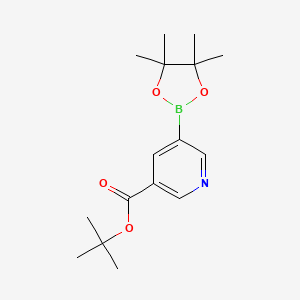

Ethyl 2-(trifluoromethyl)isonicotinate is an organic compound with the molecular formula C9H8F3NO2 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied, especially in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several preparation methods of 2-(trifluoromethyl)nicotinic acid have been reported in previous literature .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(trifluoromethyl)isonicotinate is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(trifluoromethyl)isonicotinate are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Physical And Chemical Properties Analysis

Ethyl 2-(trifluoromethyl)isonicotinate has a molecular weight of 219.161 . More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Electrolytic Partial Fluorination : A study by Konno, Shimojo, and Fuchigami (1998) explored the anodic fluorination of ethyl isonicotinate. They successfully obtained 2-fluoroisonicotinate through direct anodic monofluorination, improving yield and conversion through lower anodic potential and increased electrolyte concentration (Konno, Shimojo, & Fuchigami, 1998).

Synthesis of Trifluoromethyl Heterocycles : Honey, Pasceri, Lewis, and Moody (2012) reported the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a closely related compound, in synthesizing diverse trifluoromethyl heterocycles. They used rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions for this process (Honey et al., 2012).

Conductivity and Luminescence in Copper Iodide Double Chains : Hassanein et al. (2015) conducted a study on the coordination polymers formed from CuI and isonicotinic acid or its esters, including ethyl isonicotinate. These polymers showed significant differences in photoluminescence and electrical conductivity, with some demonstrating semi-conductor properties (Hassanein et al., 2015).

Tandem Cyclization to Polycondensed Heterocyclic Systems : Trofimov et al. (2012) reported that ethyl isonicotinate reacts with tertiary cyanoacetylenic alcohols to produce novel polycondensed heterocyclic systems. This reaction is both regio- and stereospecific, offering potential for creating unique molecular structures (Trofimov et al., 2012).

Ethane/Ethylene Separation : Kang et al. (2021) discovered that Ni(IN)2, with HIN being isonicotinic acid, is a promising adsorbent for separating ethane and ethylene, a critical process in the plastic chemistry field. This demonstrates the applicability of ethyl isonicotinate derivatives in industrial chemical processes (Kang et al., 2021).

Enzymatic Synthesis of Isoniazid : Yadav, Joshi, and Lathi (2005) used ethyl isonicotinate in the enzymatic synthesis of isoniazid, an important tuberculosis treatment agent. Their study provides insights into the reaction kinetics and optimization of this synthesis process (Yadav, Joshi, & Lathi, 2005).

Formation of Coordination Polymers : Goher and Drátovský (1976) investigated complexes formed by isonicotinic acid and ethyl isonicotinate with cuprous halides, exploring their characteristics and potential applications in materials science (Goher & Drátovský, 1976).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions of research on Ethyl 2-(trifluoromethyl)isonicotinate and its derivatives are promising. Given the unique properties of the trifluoromethyl group and the pyridine moiety, it is expected that many novel applications of TFMP will be discovered in the future . These could include new agrochemicals, pharmaceuticals, and functional materials .

properties

IUPAC Name |

ethyl 2-(trifluoromethyl)pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-3-4-13-7(5-6)9(10,11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCHYZRDWLPNRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673282 |

Source

|

| Record name | Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(trifluoromethyl)isonicotinate | |

CAS RN |

1214351-44-6 |

Source

|

| Record name | Ethyl 2-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)

![6-((4-Fluorophenyl)sulfonyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B578427.png)

![4-Chlorothieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B578431.png)